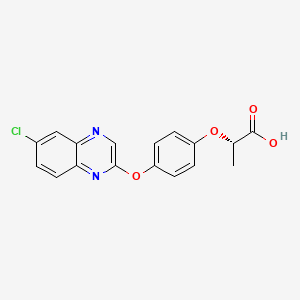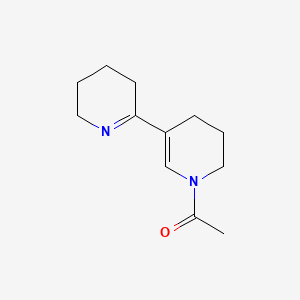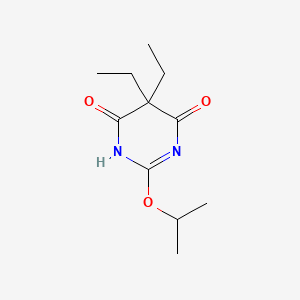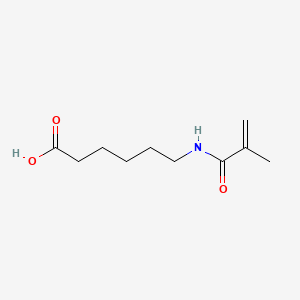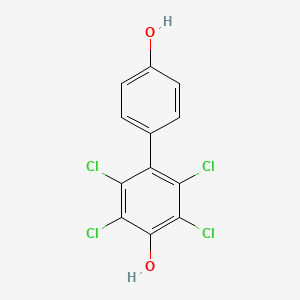
2,3,5,6-Tetrachloro-4,4'-biphenyldiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetrachloro-1,1'-biphenyl-4,4'-diol is a tetrachlorobenzene formed formally by chlorination of biphenyl-4,4'-diol at C-2, -3, -5 and -6. It derives from a biphenyl-4,4'-diol.
Applications De Recherche Scientifique
Effects on Mitochondrial Oxidative Phosphorylation
2,3,5,6-Tetrachloro-4,4'-biphenyldiol, as part of hydroxylated polychlorinated biphenyls, has been studied for its effects on mitochondrial oxidative phosphorylation. Research has shown that this compound can inhibit state-3 respiration in a concentration-dependent manner, with a more pronounced effect compared to other congeners (Narasimhan, Kim, & Safe, 1991).
Photophysical Properties
The photophysical properties of biphenyldiols, including compounds similar to 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been investigated. These studies provide insights into the stability and solvatochromism of these compounds in various solvents (Mohanty, Pal, & Sapre, 1999).
Reductive Dechlorination by Microorganisms
Anaerobic microorganisms have been found to dechlorinate compounds like 2,3,5,6-tetrachlorobiphenyl, a closely related compound, demonstrating the potential for bioremediation (Van Dort & Bedard, 1991).
Application in Synthesis of Chiral Compounds
2,3,5,6-Tetrachloro-4,4'-biphenyldiol is utilized in the synthesis of chiral compounds and ligands for catalysis. Its structure aids in the creation of axially chiral biaryls and other complex organic molecules (Higashizima, Sakai, Nozaki, & Takaya, 1994).
Environmental Impact and Toxicology
The environmental impact and toxicological responses of polychlorinated biphenyls, including compounds like 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been extensively studied. These compounds can elicit a range of biochemical responses and are critical in understanding the risk assessment of PCBs (Safe, 1994).
Propriétés
Numéro CAS |
100702-98-5 |
|---|---|
Nom du produit |
2,3,5,6-Tetrachloro-4,4'-biphenyldiol |
Formule moléculaire |
C12H6Cl4O2 |
Poids moléculaire |
324 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
Clé InChI |
ZTJLKJPIKUPJIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Autres numéros CAS |
100702-98-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2r,3s,3As,11ar)-7-amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol](/img/structure/B1203333.png)
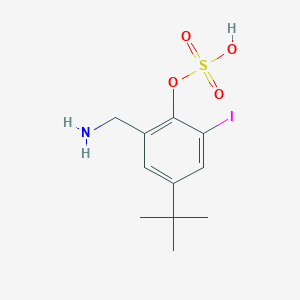
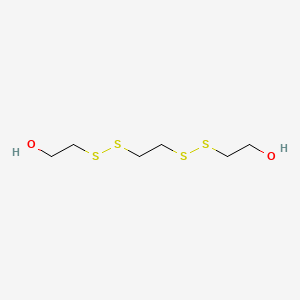



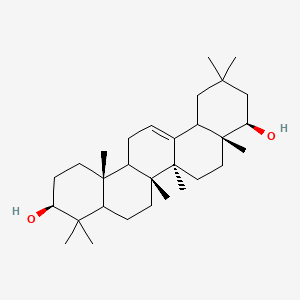
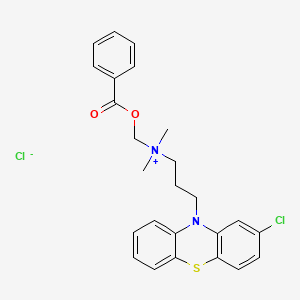
![3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol](/img/structure/B1203347.png)
